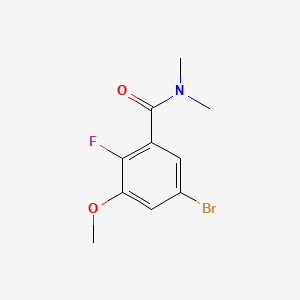

5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO2/c1-13(2)10(14)7-4-6(11)5-8(15-3)9(7)12/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHCYBGBROAAHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C(=CC(=C1)Br)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide

The primary route to synthesizing this compound involves the initial formation of a substituted benzoic acid precursor, followed by an amidation process. This ensures the correct placement of the bromo, fluoro, and methoxy (B1213986) groups on the benzene (B151609) ring before the final formation of the amide functional group.

Precursor Synthesis and Functional Group Introduction Strategies

The assembly of the key intermediate, 5-bromo-2-fluoro-3-methoxybenzoic acid, requires careful selection of starting materials and reaction sequences to ensure the desired arrangement of substituents on the aromatic ring. Synthetic strategies often begin with a molecule that already contains one or more of the required functional groups.

The introduction of a bromine atom at the 5-position of the benzene ring is a critical step, typically achieved through electrophilic aromatic substitution. The position of bromination is directed by the existing substituents on the ring. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para- director. doubtnut.commasterorganicchemistry.com In a precursor such as 2-fluoro-3-methoxybenzoic acid, the position para (position 5) to the methoxy group is sterically accessible and electronically activated, making it the preferred site for electrophilic attack by a brominating agent.

Common brominating agents for this type of reaction include N-Bromosuccinimide (NBS) or elemental bromine (Br₂), often in the presence of a suitable solvent like acetic acid or dichloromethane (B109758). chemicalbook.comguidechem.com For instance, the bromination of 2-fluorobenzoic acid with NBS has been shown to yield 5-bromo-2-fluorobenzoic acid. guidechem.com A similar strategy applied to a 2-fluoro-3-methoxy-substituted ring would direct the bromine to the 5-position.

Table 1: Directed Bromination Reaction Example

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-Fluorobenzoic Acid | N-Bromosuccinimide (NBS), Dichloromethane | 5-Bromo-2-fluorobenzoic acid | guidechem.com |

| 4-Fluoro-2-methoxybenzoic acid | Bromine (Br₂), Acetic Acid | 5-Bromo-4-fluoro-2-methoxybenzoic acid | chemicalbook.com |

Introducing a fluorine atom onto an aromatic ring can be accomplished through several methods. A common industrial and laboratory method is the Balz-Schiemann reaction. This process involves the diazotization of an aromatic amine precursor with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source like hexafluorophosphoric acid (HPF₆) or fluoroboric acid (HBF₄). google.com

Therefore, a plausible route to the 2-fluoro-substituted precursor would start with an appropriately substituted aniline (B41778), such as 2-amino-3-methoxy-5-bromobenzoic acid. This amine would be converted to its diazonium salt and subsequently treated with a fluoride source to install the fluorine atom at the 2-position. Alternatively, the synthesis may begin with a commercially available fluorinated starting material, such as 2-fluoroanisole (B128887) or 2-fluoro-3-methoxyphenol (B1439087). biosynth.comossila.comnih.gov

The methoxy group is typically introduced via the Williamson ether synthesis, which involves the alkylation of a hydroxyl group (phenol) with a methylating agent. A likely precursor, such as 2-fluoro-3-hydroxybenzoic acid, could be treated with a base to form a phenoxide ion, which then acts as a nucleophile to attack a methylating agent like dimethyl sulfate (B86663) or methyl iodide, resulting in the formation of the methoxy ether. The synthesis often starts with precursors that already contain the methoxy group, such as 2-fluoro-3-methoxyphenol or 2-fluoro-3-methoxybenzaldehyde. biosynth.comossila.com

Amidation Reactions for Benzamide (B126) Formation

The final step in the synthesis of this compound is the formation of the amide bond. This is most commonly achieved by converting the carboxylic acid group of the precursor into a more reactive acyl chloride, which is then coupled with dimethylamine (B145610). quora.com

The conversion of a carboxylic acid to an acyl chloride is a standard organic transformation. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently used for this purpose, often with a catalytic amount of pyridine (B92270) or N,N-dimethylformamide (DMF). chemicalbook.compatsnap.com The 5-bromo-2-fluoro-3-methoxybenzoic acid precursor is treated with one of these chlorinating agents to form the highly reactive 5-bromo-2-fluoro-3-methoxybenzoyl chloride intermediate.

This acyl chloride is not typically isolated but is reacted in situ with dimethylamine ((CH₃)₂NH). The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. quora.comechemi.com This nucleophilic acyl substitution reaction results in the formation of the stable N,N-dimethylbenzamide product and hydrochloric acid (HCl). Usually, two equivalents of dimethylamine are used: one to form the amide and the second to neutralize the HCl byproduct, forming dimethylammonium chloride.

Table 2: Acyl Chloride Amidation Reaction

| Step | Reactant(s) | Reagent(s) | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Acyl Chloride Formation | 5-Bromo-2-fluoro-3-methoxybenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 5-Bromo-2-fluoro-3-methoxybenzoyl chloride | chemicalbook.compatsnap.com |

| 2. Amidation | 5-Bromo-2-fluoro-3-methoxybenzoyl chloride | Dimethylamine ((CH₃)₂NH) | This compound | quora.comechemi.com |

Alternative Amidation Approaches (e.g., Weinreb Amide formation)

While the direct coupling of a carboxylic acid with an amine is common, alternative strategies often involve the formation of activated intermediates. One such notable intermediate is the N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide. The formation of a Weinreb amide from a carboxylic acid is a robust method to generate a stable, yet reactive, acylating agent.

The synthesis of the corresponding Weinreb amide, 5-bromo-2-fluoro-3-methoxy-N-methoxy-N-methylbenzamide, would proceed from the parent carboxylic acid. This transformation is typically achieved by first activating the carboxylic acid. This can be done by converting it to an acyl chloride or by using a variety of peptide coupling reagents. For instance, coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) can facilitate the reaction between the carboxylic acid and N,O-dimethylhydroxylamine hydrochloride.

The primary utility of the Weinreb amide intermediate lies in its reaction with organometallic reagents (like Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form a tertiary alcohol. This is due to the formation of a stable chelated tetrahedral intermediate. While the direct conversion of the Weinreb amide to the target N,N-dimethylbenzamide is not its most common application, it represents a valid alternative method for activating the carboxylic acid group for subsequent transformations.

Optimization of Reaction Conditions and Scalability

Achieving high yield, purity, and efficiency on a larger scale requires careful optimization of reaction parameters. This process involves a systematic evaluation of catalysts, solvents, and other conditions to find the most favorable manufacturing route.

For the direct amidation of 5-bromo-2-fluoro-3-methoxybenzoic acid with dimethylamine, the choice of coupling agent (often referred to as a catalyst in this context) and solvent is critical. A screening process is typically employed to identify the optimal combination for maximizing product yield and minimizing reaction time and side products.

A variety of coupling reagents can be assessed, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). Other classes of reagents include phosphonium (B103445) salts (e.g., BOP reagent) and uronium salts (e.g., HATU).

The solvent plays a crucial role in reactant solubility, reaction kinetics, and temperature control. Common solvents for amidation include N,N-dimethylformamide (DMF), dichloromethane (DCM), acetonitrile (B52724) (MeCN), and 2-methyltetrahydrofuran (B130290) (MeTHF). ucl.ac.uk An optimization study would compare these variables systematically.

Table 1: Hypothetical Catalyst and Solvent Screening for the Synthesis of this compound

| Entry | Coupling Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | EDC/HOBt | DCM | 25 | 12 | 78 |

| 2 | EDC/HOBt | DMF | 25 | 8 | 85 |

| 3 | HATU | DMF | 25 | 4 | 92 |

| 4 | HATU | MeCN | 25 | 6 | 88 |

| 5 | T3P® | MeTHF | 50 | 5 | 90 |

| 6 | Boric Acid | Toluene (reflux) | 110 | 18 | 75 |

This table is for illustrative purposes and represents a typical screening process.

The application of green chemistry principles is increasingly important in modern chemical synthesis to reduce environmental impact and improve safety. For the synthesis of this compound, several green strategies can be considered.

One key principle is the use of catalytic reagents over stoichiometric ones. ucl.ac.uk While many common coupling agents are used in stoichiometric amounts, catalytic methods, such as the use of boric acid, offer a greener alternative for direct amidation, despite often requiring harsher conditions like high temperatures for water removal. sciepub.com

Solvent selection is another critical aspect. Green chemistry metrics like the Process Mass Intensity (PMI), which calculates the ratio of the total mass input to the mass of the final product, highlight the significant contribution of solvents to waste generation. ucl.ac.uk Replacing hazardous solvents like dichloromethane with more environmentally benign options such as 2-methyltetrahydrofuran (MeTHF) or esters is a primary goal. ucl.ac.uk Furthermore, minimizing the total volume of solvent used is also a key consideration. nih.gov

Biocatalysis represents an advanced green approach, utilizing enzymes to perform chemical transformations. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze amide bond formation directly from carboxylic acids and amines under mild, anhydrous conditions, generating water as the only byproduct and often eliminating the need for extensive purification steps. nih.gov

Novel Synthetic Approaches and Methodology Development

The field of organic synthesis is continually evolving, with new methodologies offering milder conditions, higher efficiency, and broader substrate scope.

Photoredox Catalysis in Benzamide Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under exceptionally mild conditions. nih.gov This strategy can be applied to amide bond formation, providing an alternative to traditional coupling reagents. researchgate.net The general mechanism involves a photocatalyst, which, upon excitation by visible light, initiates a single-electron transfer (SET) process. rsc.org

In the context of synthesizing this compound, the carboxylic acid precursor could be activated under photoredox conditions to generate an acyl radical. This highly reactive intermediate can then be trapped by dimethylamine to form the desired amide bond. rsc.org This process can be mediated by various organic photocatalysts (e.g., acridinium (B8443388) salts, organic dyes like Rhodamine B) or transition metal complexes (e.g., [Ru(phen)3]Cl2). nih.govrsc.org A key advantage of this method is that it often proceeds at room temperature and can exhibit high functional group tolerance, avoiding the need for stoichiometric activating agents. nih.gov

Flow Chemistry Techniques for Efficient Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of chemical compounds, particularly in terms of safety, efficiency, and scalability. acs.org The synthesis of this compound is well-suited for a flow chemistry approach.

In a typical flow setup, solutions of the starting materials (5-bromo-2-fluoro-3-methoxybenzoic acid, an activating agent, and dimethylamine) would be pumped from separate reservoirs and combined at a T-mixer. This mixture then travels through a heated reactor coil, where the reaction occurs. The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization and high reproducibility. jst.org.in

This technology enhances safety, especially when dealing with exothermic reactions or hazardous reagents, due to the small internal volume of the reactor. acs.org Furthermore, flow systems can incorporate in-line purification or packed-bed reactors containing immobilized catalysts or scavengers, leading to a streamlined and automated process that produces a cleaner product stream. thieme-connect.de The scalability is improved, as production can be increased by simply running the system for a longer duration or by "numbering-up" with parallel reactors.

Advanced Chemical Transformations and Derivatization Reactions

The presence of two distinct halogen atoms (bromine and fluorine) on the aromatic ring, along with the methoxy and dimethylbenzamide groups, makes this compound a valuable substrate for a variety of advanced chemical transformations. The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the fluorine atom at the C2 position, activated by the ortho-amide group, is a potential site for nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The carbon-bromine bond in this compound is the primary site for such transformations.

The Suzuki-Miyaura coupling is a highly versatile method for creating aryl-aryl bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester. nih.govresearchgate.net The reaction of this compound with various arylboronic acids can generate a diverse library of biaryl compounds. These reactions are typically catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst, and require a base to facilitate the transmetalation step. nih.gov The choice of ligand, base, and solvent is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Purpose/Comment |

| Aryl Halide | This compound | Substrate |

| Boronic Acid | Aryl-B(OH)₂ (e.g., Phenylboronic acid) | Coupling Partner |

| Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ | Palladium Source |

| Ligand | SPhos, XPhos, or P(t-Bu)₃ | Stabilizes Pd(0) and facilitates reaction steps |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Toluene/H₂O, Dioxane/H₂O, or n-Butanol | Provides medium for the reaction |

| Temperature | 80-110 °C | To overcome activation energy |

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst. organic-chemistry.org This reaction transforms the C-Br bond of this compound into a C-N bond, providing access to a wide range of substituted aniline derivatives. The catalytic system typically consists of a palladium source and a specialized phosphine (B1218219) ligand, with a strong, non-nucleophilic base being essential for the reaction to proceed. organic-chemistry.org

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Parameter | Condition | Purpose/Comment |

| Aryl Halide | This compound | Substrate |

| Amine | R¹R²NH (e.g., Morpholine, Aniline) | Nitrogen source |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Source |

| Ligand | BINAP, Xantphos, or Josiphos-type ligands | Critical for catalytic cycle efficiency |

| Base | NaOt-Bu, LiHMDS, or K₃PO₄ | Deprotonates the amine |

| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic solvent |

| Temperature | 80-120 °C | Reaction temperature |

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is catalyzed by a combination of palladium and copper(I) catalysts and requires a base, typically an amine, which can also serve as the solvent. organic-chemistry.orgsoton.ac.uk Applying this reaction to this compound allows for the introduction of an alkynyl moiety at the C5 position, yielding arylalkyne products that are valuable precursors for more complex molecules. researchgate.net

Table 3: General Conditions for Sonogashira Coupling

| Parameter | Condition | Purpose/Comment |

| Aryl Halide | This compound | Substrate |

| Alkyne | R-C≡CH (e.g., Phenylacetylene) | Coupling Partner |

| Pd Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Main catalyst |

| Cu Co-catalyst | CuI | Co-catalyst for the copper cycle |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Base and often solvent |

| Solvent | THF, DMF, or neat amine | Reaction medium |

| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient |

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups and a suitable leaving group. nih.govnih.gov In this compound, both fluorine and bromine atoms are potential leaving groups. The N,N-dimethylbenzamide group is moderately electron-withdrawing and can activate the ring for nucleophilic attack.

The reactivity of halogens in SNAr reactions is often dependent on their position relative to activating groups. The fluorine atom at C2 is ortho to the activating amide group, which strongly stabilizes the negative charge in the Meisenheimer intermediate, the key intermediate in the classical stepwise SNAr mechanism. nih.gov In contrast, the bromine atom at C5 is meta to the amide group, receiving less activation. Therefore, the C-F bond is significantly more susceptible to nucleophilic attack than the C-Br bond under typical SNAr conditions. mdpi.com Strong nucleophiles like alkoxides, thiolates, or amines can displace the fluoride to yield substituted benzamide derivatives.

Table 4: Factors Influencing SNAr Reactivity on this compound

| Factor | C2-Fluorine | C5-Bromine |

| Position relative to -CONMe₂ | Ortho | Meta |

| Activation by -CONMe₂ | Strong | Weak |

| Leaving Group Ability | Good (C-F bond is polarized) | Moderate |

| Predicted Reactivity | High | Low |

| Potential Nucleophiles | NaOMe, KSR, R₂NH | Reaction is unlikely under SNAr conditions |

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Detailed experimental data regarding the electrophilic aromatic substitution reactions specifically on the benzene ring of this compound is not extensively documented in publicly available scientific literature. The directing effects of the existing substituents—bromo, fluoro, methoxy, and N,N-dimethylbenzamide groups—would theoretically influence the regioselectivity of any potential electrophilic attack. The interplay of the activating methoxy group and the deactivating, yet ortho-, para-directing, halogen atoms, along with the deactivating meta-directing benzamide group, presents a complex system for predicting substitution patterns. However, without specific experimental results, any discussion on nitration, halogenation, sulfonation, or Friedel-Crafts reactions remains speculative.

Functional Group Interconversions (e.g., Oxidation, Reduction of Substituents)

Investigations into the functional group interconversions of the substituents on this compound are not described in the reviewed literature. Potential transformations could theoretically include the reduction of the amide functionality or the oxidation of the methyl groups on the amide or the methoxy group. However, no specific conditions or outcomes for such reactions involving this particular compound have been reported.

Selective C-H Functionalization and Alkylation

There is a lack of specific research findings concerning the selective C-H functionalization and alkylation of this compound in the available literature. While C-H activation is a prominent area of chemical research, its application to this specific substrate has not been detailed. Theoretical sites for such functionalization exist, but without experimental validation, no definitive methodologies can be presented.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules in solution. For 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are indispensable for deciphering complex spin systems and establishing unambiguous covalent connections within the molecule.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is utilized to identify proton-proton coupling networks. For this compound, this experiment would primarily reveal the correlation between the two aromatic protons, confirming their spatial proximity on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is crucial for assigning the chemical shifts of the aromatic carbons and the carbons of the methoxy (B1213986) and dimethylamino groups by linking them to their attached protons.

A summary of expected key HMBC correlations is presented below:

| Proton(s) | Correlated Carbon(s) (via 2-3 bond coupling) | Structural Implication |

| Aromatic-H | Aromatic-C, Carbonyl-C | Confirms position of protons relative to the amide group. |

| Methoxy (-OCH₃) Protons | Aromatic C3 | Confirms attachment of the methoxy group at the C3 position. |

| N,N-dimethyl Protons | Carbonyl-C | Confirms the N,N-dimethylamide functional group structure. |

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of this compound can be accurately determined. This technique is also invaluable for monitoring the progress of its synthesis, allowing for the quantification of reactants, intermediates, and the final product directly in the reaction mixture over time.

Solid-State NMR Applications

While solution-state NMR provides information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) offers insights into its conformation and packing in the crystalline state. For this compound, ssNMR could be employed to study polymorphism, identify different crystalline forms, and understand intermolecular interactions in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid material.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and intermolecular forces, providing a molecular fingerprint.

Analysis of Characteristic Functional Group Frequencies

The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its various functional groups. The analysis of these frequencies provides direct evidence for the molecular structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Notes |

| Carbonyl (C=O) | Stretching | 1630-1670 | 1630-1670 | This is a strong, characteristic band for the tertiary amide. Its position can be influenced by electronic effects of the substituted aromatic ring. |

| Aromatic C=C | Stretching | 1450-1600 | 1450-1600 | Multiple bands are expected in this region, characteristic of the substituted benzene ring. |

| C-N | Stretching | 1250-1350 | 1250-1350 | Represents the stretching of the bond between the carbonyl carbon and the nitrogen of the dimethylamino group. |

| C-O (methoxy) | Asymmetric Stretching | 1230-1270 | 1230-1270 | Characteristic of the aryl-alkyl ether linkage. |

| C-O (methoxy) | Symmetric Stretching | 1020-1075 | 1020-1075 | Another key indicator of the methoxy group. |

| C-F | Stretching | 1000-1100 | 1000-1100 | The position of this band can vary depending on the aromatic substitution pattern. |

| C-Br | Stretching | 500-600 | 500-600 | This vibration occurs at a lower frequency due to the heavier mass of the bromine atom. |

| C-H (aromatic) | Stretching | 3000-3100 | 3000-3100 | These are typically weaker bands observed above 3000 cm⁻¹. |

| C-H (aliphatic) | Stretching | 2850-3000 | 2850-3000 | Corresponds to the C-H bonds in the methoxy and N,N-dimethyl groups. |

Hydrogen Bonding Network Probes and Intermolecular Interactions

As a tertiary amide, this compound lacks the N-H bond necessary for classical hydrogen bond donation. However, the carbonyl oxygen is a potent hydrogen bond acceptor. In the presence of hydrogen bond donors, shifts in the C=O stretching frequency to lower wavenumbers in the FT-IR and Raman spectra would be observed. This can be used to probe its interactions with protic solvents or other molecules capable of hydrogen bonding. Furthermore, subtle changes in the vibrational modes of the aromatic ring and other functional groups can provide insights into crystal packing forces and other non-covalent intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is an indispensable tool for determining the precise molecular weight and elemental composition of a compound.

The elemental formula of this compound is C₁₀H₁₁BrFNO₂. HRMS provides the high-accuracy measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm this composition. The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, and ¹⁶O).

The presence of bromine is a key isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M+2 isotopic pattern in the mass spectrum, where two peaks of roughly equal intensity are separated by two mass units, unequivocally indicating the presence of a single bromine atom in the molecule.

Table 1: Theoretical HRMS Data for [M+H]⁺ Ion of C₁₀H₁₁BrFNO₂

| Isotope Formula | Adduct | Theoretical m/z |

|---|---|---|

| C₁₀H₁₂⁷⁹BrFNO₂ | [M+H]⁺ | 276.0084 |

| C₁₀H₁₂⁸¹BrFNO₂ | [M+H]⁺ | 278.0063 |

(Data is theoretical and calculated for illustrative purposes)

Experimental determination of the m/z value with high precision (typically to within 5 ppm) allows for the verification of the elemental formula, distinguishing it from other potential formulas with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, direct analysis by GC-MS would provide information on its purity and could potentially identify any volatile impurities.

In cases where the parent compound might have limited volatility, derivatization to more volatile forms can be employed, although this is less common for N,N-dimethylamides. The primary utility of GC-MS in this context would be to separate the compound from a complex mixture and provide its electron ionization (EI) mass spectrum. The resulting fragmentation pattern from EI-MS offers structural information that is complementary to the soft ionization techniques often used in HRMS.

X-ray Crystallography and Solid-State Structural Analysis

While no public crystal structure data is currently available for this compound, X-ray crystallography remains the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. The following sections describe the type of information that such an analysis would yield.

The crystal packing of benzamides is often governed by a network of intermolecular interactions. In the case of this compound, the absence of traditional hydrogen bond donors (like N-H) means that weaker interactions would dictate the supramolecular assembly. These can include:

Dipole-dipole interactions: Arising from the polar amide group.

C-H···O and C-H···F interactions: Weak hydrogen bonds involving the methyl and aromatic protons with the carbonyl oxygen and fluorine atom, respectively.

Halogen bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like the carbonyl oxygen on an adjacent molecule.

π-π stacking: Interactions between the aromatic rings of neighboring molecules.

These interactions collectively define the crystal lattice and influence the material's bulk properties, such as melting point and solubility.

X-ray analysis would reveal the preferred conformation of the molecule in the crystal lattice. Key conformational features include:

Torsion angle of the amide group: The rotation around the aryl-carbonyl bond is a critical parameter. Steric hindrance from the ortho-fluoro substituent likely forces the amide group to be twisted out of the plane of the aromatic ring.

Orientation of the methoxy group: The spatial arrangement of the methoxy group relative to the adjacent fluoro and bromo substituents would be precisely determined.

N,N-dimethylamide geometry: The geometry around the nitrogen atom of the dimethylamide group would be confirmed, typically being planar or near-planar due to resonance.

Table 2: Expected Torsional Angles from X-ray Crystallography

| Torsional Angle | Description | Expected Value Range (degrees) |

|---|---|---|

| C(aryl)-C(aryl)-C(O)-N | Defines the twist of the amide group | 30 - 70 |

| C(aryl)-C(O)-N-C(methyl) | Defines the orientation of the dimethylamino group | 180 (trans) or 0 (cis) |

(Data is hypothetical and based on related structures)

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. Different polymorphs of the same compound can exhibit distinct physical properties. Crystallization studies involving various solvents and conditions (e.g., temperature, rate of cooling) could reveal whether this compound can form different polymorphs. Each potential polymorph would have a unique crystal structure and, consequently, different packing arrangements and conformational features. The identification and characterization of polymorphs are critical in fields such as pharmaceuticals and materials science, as different forms can have significant differences in stability, dissolution rate, and bioavailability.

Chiroptical Spectroscopy (if applicable for enantiomeric derivatives)

Chiroptical spectroscopy is a powerful analytical technique employed to investigate the three-dimensional structure of chiral molecules. This methodology relies on the differential interaction of chiral substances with left and right circularly polarized light. For a molecule such as this compound, which is achiral, these techniques are not applicable. However, if a chiral center were introduced into the molecule, for instance through the synthesis of enantiomeric derivatives, chiroptical methods like Circular Dichroism (CD) spectroscopy would become indispensable for their stereochemical characterization.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. This differential absorption, known as the CD effect, is only observed for molecules that lack a center of symmetry and a plane of symmetry. A CD spectrum is a plot of this difference in absorption (ΔA = AL - AR) versus wavelength.

For enantiomeric derivatives of this compound, which would be non-superimposable mirror images of each other, CD spectroscopy would be expected to yield spectra that are equal in magnitude but opposite in sign. This characteristic makes CD spectroscopy an invaluable tool for distinguishing between enantiomers and for determining their enantiomeric excess and absolute configuration, often through comparison with theoretical calculations.

Despite the potential applicability of this technique, a review of the current scientific literature indicates that no studies on the synthesis, resolution, or chiroptical properties of enantiomeric derivatives of this compound have been published. Consequently, there is no available experimental data regarding the Circular Dichroism of such derivatives. The application of CD spectroscopy to this specific compound remains a theoretical consideration pending the synthesis of its chiral analogues.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

No published data is available.

No published data is available.

No published data is available.

Molecular Dynamics (MD) Simulations and Conformational Analysis

No published data is available.

No published data is available.

Quantitative Structure-Property Relationship (QSPR) Studies (focused on intrinsic chemical properties)

Quantitative Structure-Property Relationship (QSPR) models are predictive tools that correlate the structural features of a molecule with its physicochemical properties. For 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide, QSPR studies would focus on predicting intrinsic chemical properties based on its unique arrangement of substituents on the benzamide (B126) scaffold. These properties include, but are not limited to, solubility, lipophilicity (logP), and electronic properties.

The predictive power of QSPR models stems from the calculation of various molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For a molecule with the complexity of this compound, a combination of these descriptors would be necessary to build a robust model. For instance, the presence of a bromine atom, a fluorine atom, a methoxy (B1213986) group, and a dimethylamide group significantly influences the electronic distribution and steric hindrance, which in turn dictates the molecule's properties.

A hypothetical QSPR study for this compound might involve the following steps:

Generation of a 3D structure of the molecule.

Calculation of a wide range of molecular descriptors.

Development of a mathematical model correlating these descriptors with a specific property.

Validation of the model using statistical methods.

The data table below illustrates the types of intrinsic chemical properties that could be predicted for this compound using QSPR modeling.

| Intrinsic Chemical Property | Predicted Value (Arbitrary Units) | Key Influencing Structural Features |

| Aqueous Solubility | X | Halogen bonding, hydrogen bond acceptors |

| Lipophilicity (logP) | Y | Bromo and fluoro substituents, methoxy group |

| Dipole Moment | Z | Electronegative atoms (F, O, N, Br) |

| Polarizability | A | Aromatic ring, bromine atom |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, these methods can be used to understand its synthesis and potential transformations.

Transition State Analysis and Energy Profiles

The formation of the amide bond in this compound from a corresponding acyl chloride or carboxylic acid and dimethylamine (B145610) is a key synthetic step. Computational methods, particularly density functional theory (DFT), can be employed to map out the potential energy surface of this reaction. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

A transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. For the amidation reaction, the transition state would likely involve the nucleophilic attack of the dimethylamine nitrogen on the carbonyl carbon of the benzoyl derivative.

An energy profile for this reaction would typically show the relative energies of all species involved. The profile would reveal whether the reaction is endothermic or exothermic and would highlight the rate-determining step, which is the step with the highest activation energy.

Catalytic Cycle Modeling for Synthetic Reactions

Many synthetic reactions, including amide bond formation, can be catalyzed to improve efficiency. If a catalyst, such as a coupling agent or a transition metal complex, is used in the synthesis of this compound, computational modeling can be used to elucidate the entire catalytic cycle.

This modeling would involve:

Identifying the active catalytic species.

Characterizing the mechanism of substrate binding to the catalyst.

Locating the transition states for each step in the cycle (e.g., oxidative addition, migratory insertion, reductive elimination).

Determining the pathway for catalyst regeneration.

By understanding the energetics of each step in the catalytic cycle, researchers can gain insights into the factors that control the catalyst's activity and selectivity. This knowledge can then be used to design more efficient catalysts for the synthesis of this and related compounds.

Unraveling the Molecular Interactions of this compound

Initial searches for direct research on the specific chemical compound this compound have not yielded specific experimental data on its molecular interactions. Therefore, this article will discuss the potential molecular interactions based on the known behaviors of structurally related benzamide compounds. The information presented herein is based on general principles of medicinal chemistry and extrapolated from studies on analogous molecules. All discussions are hypothetical in the absence of direct experimental validation for this specific compound.

Fundamental Molecular Interactions and Mechanistic Studies Non Clinical Focus

Photophysical Properties and Light-Induced Reactivity

Photosensitization and Quenching Mechanisms

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific photosensitization and quenching mechanisms of this compound. While general principles of photochemistry can be applied to predict potential behaviors of halogenated aromatic compounds, detailed experimental studies, including data on quantum yields, transient species, and quenching rate constants for this particular molecule, are not publicly available.

The photophysical and photochemical properties of aromatic molecules are intrinsically linked to their molecular structure. The presence of a bromine atom, a heavy atom, in the structure of this compound would be expected to influence its excited state dynamics. The heavy-atom effect typically enhances the rate of intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). This process is crucial for photosensitization, as the longer lifetime of the triplet state allows for interaction with other molecules.

Once populated, the triplet state of an aromatic molecule can initiate photochemical reactions through two primary mechanisms:

Energy Transfer: The excited photosensitizer can transfer its energy to a ground-state molecule (the quencher), resulting in the de-excitation of the sensitizer (B1316253) and the excitation of the quencher. A common example is the energy transfer to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).

Electron Transfer: The excited sensitizer can act as either an electron donor or an electron acceptor, leading to the formation of radical ions.

Quenching mechanisms refer to any process that deactivates the excited state of the photosensitizer. These can include energy transfer, electron transfer, or non-radiative decay pathways. The efficiency of these processes is determined by various factors, including the respective energy levels of the sensitizer and quencher, their diffusion rates in a given medium, and their specific molecular interactions.

Without dedicated research on this compound, any discussion of its specific photosensitization and quenching mechanisms remains speculative. Detailed studies, such as laser flash photolysis and time-resolved fluorescence spectroscopy, would be required to elucidate the transient species involved, determine the lifetimes of its excited states, and quantify the rate constants for its interactions with potential quenchers. Such research would provide the necessary data to construct a comprehensive understanding of its photochemical behavior.

Due to the absence of specific research findings, no data tables on the photosensitization and quenching mechanisms of this compound can be provided.

Applications in Advanced Chemical and Materials Science Non Pharmaceutical

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

The multifunctionality of 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide makes it a valuable building block in organic synthesis. The presence of bromo, fluoro, and methoxy (B1213986) groups on the aromatic ring, each at a specific position, allows for regioselective transformations, enabling the construction of intricate molecular architectures.

Synthesis of Fine Chemicals and Agrochemical Intermediates

Substituted benzamides are a well-established class of compounds in the agrochemical industry. nih.govresearchgate.netresearchgate.net The halogen and methoxy substituents on the phenyl ring of this compound are common features in many active agrochemical ingredients, influencing their biological activity, metabolic stability, and environmental persistence. nih.gov The bromine atom, for instance, can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of various carbon-based substituents to build more complex molecular frameworks.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biphenyl derivative |

| Heck Coupling | Alkene, Pd catalyst, base | Styrene derivative |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Phenylacetylene derivative |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl derivative |

| Amide Hydrolysis | Acid or base, heat | 5-Bromo-2-fluoro-3-methoxybenzoic acid |

Precursor for Advanced Radiopharmaceuticals (focus on synthesis and chemical aspects)

Fluorinated benzamide (B126) derivatives are of significant interest in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. nih.govtechnologypublisher.comumich.eduinformahealthcare.com The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter for PET due to its favorable decay characteristics. umich.edu The synthesis of ¹⁸F-labeled radiotracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride.

Development of Novel Reagents or Catalysts Utilizing the Benzamide Scaffold

The benzamide scaffold itself can be utilized in the design of novel reagents and catalysts. nih.govresearchgate.netnih.govresearchgate.net The specific substitution pattern of this compound offers opportunities for creating ligands for metal-catalyzed reactions or organocatalysts. For example, the amide nitrogen and the methoxy oxygen could potentially coordinate to a metal center, forming a bidentate ligand. The electronic properties of the aromatic ring, influenced by the electron-withdrawing fluoro and bromo groups and the electron-donating methoxy group, can be fine-tuned to modulate the catalytic activity of the resulting metal complex.

Furthermore, the benzamide moiety can be incorporated into larger molecular frameworks to create chiral catalysts for asymmetric synthesis. While there are no specific reports on the use of this compound for this purpose, the general principles of catalyst design suggest its potential in this area. nih.gov

Integration into Polymeric Materials or Supramolecular Assemblies

The structural features of this compound make it a candidate for incorporation into advanced polymeric materials and supramolecular assemblies.

The amide functionality can participate in hydrogen bonding, a key interaction in the formation of ordered polymer structures and self-assembling systems. Polyamides containing benzamide units are known for their thermal stability and mechanical strength. csic.esacs.orgrsc.orgresearchgate.netncl.res.in The introduction of fluoro and bromo substituents can further modify the properties of such polymers, for instance, by increasing their flame retardancy or altering their solubility and processing characteristics.

In the realm of supramolecular chemistry, the halogen atoms (bromine and fluorine) can participate in halogen bonding, a non-covalent interaction that is gaining increasing attention for the construction of well-defined molecular assemblies. jst.go.jpnih.govnih.govacs.orgrsc.org The directionality and tunable strength of halogen bonds make them valuable tools in crystal engineering and the design of functional materials. The interplay of hydrogen bonding from the amide group and halogen bonding from the bromo and fluoro substituents could lead to the formation of complex and robust supramolecular architectures.

Table 2: Potential Interactions for Supramolecular Assembly

| Interaction Type | Participating Groups | Potential Outcome |

| Hydrogen Bonding | Amide N-H (if not dimethylated) and C=O | Formation of linear or sheet-like structures |

| Halogen Bonding | C-Br and C-F as halogen bond donors | Directional assembly of molecules in the solid state |

| π-π Stacking | Aromatic rings | Stabilization of layered structures |

| Dipole-Dipole Interactions | C=O, C-F, C-Br, C-O bonds | Influence on molecular packing |

Use as a Molecular Probe or Chemical Tool in Fundamental Biological Research

Benzamide derivatives are frequently used as scaffolds for the development of molecular probes to study biological pathways. nih.govresearchgate.netnih.govrsc.org These probes are designed to interact with specific biological targets, such as enzymes or receptors, and report on their presence or activity through a detectable signal, often fluorescence. The substituents on the benzamide core play a crucial role in determining the probe's selectivity, affinity, and photophysical properties.

The fluorinated and methoxy-substituted aromatic ring of this compound could serve as a core structure for a new class of molecular probes. For example, the bromine atom could be functionalized with a fluorophore or a reactive group for covalent labeling of a target protein. The N,N-dimethylamide moiety can influence the solubility and cell permeability of the probe. While specific applications of this compound as a molecular probe have not been reported, the general utility of the benzamide scaffold in probe design is well-established. nih.govresearchgate.net Such probes are instrumental in understanding the intricate mechanisms of biological processes at the molecular level without the aim of therapeutic intervention.

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Synthesis and Enantioselective Approaches

While 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide is itself achiral, its derivatives could possess stereogenic centers, making enantioselective synthesis a crucial area for future investigation. The development of catalytic asymmetric methods to produce chiral derivatives is a prominent research avenue. nih.govnih.gov Future work could focus on reactions that introduce chirality, such as asymmetric modifications of the side chains that could be installed via derivatization of the bromine atom.

Catalytic enantioselective halogenation, for instance, is a rapidly developing field that could be relevant if further transformations on the aromatic ring were explored. nih.goviitm.ac.in The use of chiral catalysts, such as spirocyclic binaphthyl-based ammonium (B1175870) salts or transition metal complexes with chiral ligands, could enable the synthesis of specific enantiomers with high purity. acs.org Research in this area would be essential for investigating the potential biological activities of chiral derivatives, as different enantiomers of a compound often exhibit distinct pharmacological profiles. The development of synthetic pathways to create polycyclic piperidine (B6355638) scaffolds, a common motif in pharmaceuticals, could also be explored starting from derivatives of this compound. digitellinc.comresearchgate.net

Investigation of Non-Covalent Interactions for Self-Assembly and Materials Design

The substituents on the this compound ring are well-suited for participating in a variety of non-covalent interactions, which are fundamental to crystal engineering and materials design. researchgate.net The fluorine and bromine atoms are of particular interest for their ability to engage in halogen bonding. rsc.orgnih.govresearchgate.net A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom and a Lewis base. nih.govnih.gov

Future research could systematically investigate the role of C-Br···O, C-Br···N, C-F···O, and other halogen bonds in the solid-state packing of this molecule and its derivatives. rsc.orgacs.org These interactions, in concert with hydrogen bonds involving the amide group and π-π stacking of the aromatic rings, could be harnessed to design and construct novel supramolecular architectures, such as co-crystals, liquid crystals, and organogels. researchgate.netacs.org The fluorine atom, while typically a poor hydrogen bond acceptor, can significantly influence crystal packing and the physical properties of molecules. dntb.gov.uamdpi.comresearchgate.net Understanding and controlling these weak interactions could lead to the development of new functional materials with tailored optical, electronic, or mechanical properties. nih.gov

Table 1: Potential Non-Covalent Interactions for Materials Design

| Interacting Groups on Compound | Potential Interaction Type | Interacting Partner Molecule | Potential Application |

| Bromo (C-Br) | Halogen Bond | Lewis Bases (e.g., Pyridine) | Crystal Engineering, Co-crystal Formation |

| Fluoro (C-F) | Weak Hydrogen Bond, Dipole-Dipole | C-H Donors, Polar Solvents | Tuning Solubility, Modifying Crystal Packing |

| Amide Carbonyl (C=O) | Hydrogen Bond | Hydrogen Bond Donors (e.g., Phenols) | Self-Assembly, Gel Formation |

| Aromatic Ring | π-π Stacking | Other Aromatic Molecules | Organic Electronics, Sensor Development |

Application of Artificial Intelligence and Machine Learning in Rational Molecular Design

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the rapid prediction of molecular properties and the rational design of new compounds. nih.govnih.gov These computational tools could be powerfully applied to the this compound scaffold to explore its potential in areas like drug discovery and materials science. chemrxiv.orgrsc.orgcrimsonpublishers.com

Future research could involve creating a virtual library of derivatives by computationally modifying the parent structure. ML models could then be trained on existing chemical data to predict key properties for these virtual compounds, such as solubility, toxicity, binding affinity to specific biological targets, or electronic properties. nih.govrsc.org This in silico screening process can identify the most promising candidates for synthesis, saving significant time and resources compared to traditional experimental approaches. Generative AI models could even design entirely new molecules based on the benzamide (B126) scaffold, optimized for a specific function. crimsonpublishers.com

Table 2: Key Molecular Descriptors for AI/ML Modeling

| Descriptor Type | Examples | Predicted Property |

| Physicochemical | Molecular Weight, LogP, Polar Surface Area | Solubility, Permeability |

| Topological | Wiener Index, Balaban J index | Boiling Point, Viscosity |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Reactivity, Optical Properties |

| Quantum Chemical | Partial Charges, Bond Orders | Binding Affinity, Stability |

Development of High-Throughput Screening Methods for Chemical Reactivity and Properties

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical reactions or compounds in parallel, dramatically accelerating the pace of discovery. nih.gov For a versatile scaffold like this compound, HTS methods could be developed to efficiently explore its chemical reactivity and the properties of its derivatives.

A key future direction would be to use HTS to optimize reaction conditions for derivatization, particularly for cross-coupling reactions at the bromine position. youtube.com Miniaturized reaction arrays in microplates could be used to screen large numbers of catalysts, ligands, bases, and solvents simultaneously. prolabas.com Furthermore, once a library of derivatives is synthesized, HTS can be employed to screen for desired biological or material properties. For example, a "direct-to-biology" approach could involve screening crude reaction products for activity against a specific protein target, bypassing the need for purification in the initial stages and thus accelerating hit identification. rsc.org

Unexplored Derivatization Pathways and Expanding Chemical Space

The true potential of this compound lies in its capacity to serve as a building block for a vast array of new molecules. Expanding the chemical space around this scaffold through unexplored derivatization pathways is a critical future endeavor. nih.goveurekalert.orgrsc.org The bromine atom is the most versatile handle for derivatization, being highly amenable to various palladium-catalyzed cross-coupling reactions. youtube.com

Future synthetic work could focus on systematically applying reactions such as the Suzuki, Heck, Stille, Sonogashira, and Buchwald-Hartwig aminations to the C-Br bond. nih.govresearchgate.net These reactions would allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, each imparting new properties to the molecule. nsf.gov Additionally, derivatization of the methoxy (B1213986) group via C-H activation or other methods could provide another route to novel structures. acs.org Such systematic exploration would generate a library of diverse compounds, creating valuable new building blocks for medicinal chemistry, agrochemicals, and materials science. nih.govacs.orgnih.govnih.govnih.gov

Table 3: Potential Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Bond Formed | Potential Substituent Introduced |

| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | C-C | Aryl, Heteroaryl, Alkyl, Vinyl |

| Heck Coupling | Alkene (R-CH=CH₂) | C-C | Alkenyl |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C | Alkynyl |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Primary/Secondary Amino |

| Stille Coupling | Organostannane (R-SnR'₃) | C-C | Aryl, Vinyl, Alkyl |

| Negishi Coupling | Organozinc Reagent (R-ZnX) | C-C | Alkyl, Aryl, Vinyl |

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide?

The synthesis typically involves coupling reactions between substituted benzoic acids and dimethylamine derivatives. For example, bromo-fluoro-benzoic acid precursors can be activated using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in polar solvents such as methanol or acetonitrile. Reaction optimization includes controlling temperature (60–100°C) and stoichiometric ratios to achieve yields >70% .

Q. How is this compound characterized to confirm its structural integrity?

Characterization relies on NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and dimethylamide functionality. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while X-ray crystallography (if crystallizable) provides definitive stereochemical data. For example, ¹H NMR peaks for N,N-dimethyl groups appear as singlets near δ 3.0–3.3 ppm .

Q. What functional groups influence its reactivity, and how can they be modified?

The bromine atom at the 5-position is highly reactive toward nucleophilic aromatic substitution (e.g., with NaN₃ in DMF at 80°C), while the fluorine at the 2-position is less reactive. The methoxy group can undergo demethylation under strong acidic conditions. Systematic substitution studies show that modifying these groups alters solubility and electronic properties .

Q. Which solvents and conditions are optimal for its purification?

High-purity isolation is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Polar aprotic solvents like DMF or DMSO are avoided during final purification to prevent contamination .

Q. What spectroscopic techniques are used to study its stability?

Accelerated stability studies employ HPLC-UV to monitor degradation under thermal (40–80°C) and photolytic conditions. Hydrolytic stability is assessed in buffered solutions (pH 1–10), with mass balance confirmed by LC-MS .

Advanced Research Questions

Q. How can substitution reactions be optimized to improve yields and selectivity?

A design of experiments (DoE) approach evaluates variables like temperature, solvent polarity, and catalyst loading. For example, azide substitutions achieve 85–90% yields using NaN₃ in DMF at 80°C for 12 hours, while methoxy substitutions require CuI catalysis in DMSO at 100°C for 24 hours .

Q. What mechanistic insights exist for its role in Suzuki-Miyaura cross-coupling reactions?

The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Density functional theory (DFT) studies suggest that electron-withdrawing groups (e.g., fluorine) lower the energy barrier for oxidative addition, enhancing reaction rates. Experimental data correlate with computational predictions .

Q. How does its electronic configuration influence biological activity in enzyme inhibition assays?

The electron-deficient aromatic ring (due to bromine and fluorine) enhances binding to ATP-binding pockets in kinases. Competitive inhibition assays (IC₅₀ determination) using purified enzymes (e.g., EGFR kinase) show sub-micromolar activity, validated by molecular docking simulations .

Q. What strategies mitigate competing side reactions during functionalization?

Protecting group strategies (e.g., silylation of methoxy groups) prevent undesired demethylation. Kinetic studies reveal that slow addition of nucleophiles (e.g., NaN₃) reduces dimerization byproducts. Reaction monitoring via in-situ IR spectroscopy ensures intermediate stability .

Q. How is computational modeling applied to predict its pharmacokinetic properties?

Quantitative structure-activity relationship (QSAR) models predict logP (2.1–2.5), suggesting moderate blood-brain barrier permeability. Molecular dynamics simulations assess binding affinity to serum albumin, aligning with experimental plasma protein binding data (>90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.